molecular formula C14H12N4O4 B2595121 5-(furan-2-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)isoxazole-3-carboxamide CAS No. 1206988-14-8

5-(furan-2-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)isoxazole-3-carboxamide

Cat. No.: B2595121
CAS No.: 1206988-14-8
M. Wt: 300.274
InChI Key: MHLZPVBXPNWJJH-UHFFFAOYSA-N
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Description

5-(furan-2-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)isoxazole-3-carboxamide is a synthetic organic compound that features a complex structure with multiple functional groups, including a furan ring, an isoxazole ring, and a pyridazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(furan-2-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)isoxazole-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Attachment of the Furan Ring: The furan ring can be introduced via a Suzuki coupling reaction, where a furan boronic acid is coupled with a halogenated isoxazole intermediate.

    Introduction of the Pyridazinone Moiety: This step might involve the reaction of an appropriate hydrazine derivative with a diketone to form the pyridazinone ring, followed by its attachment to the isoxazole-furan intermediate through an alkylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions, potentially forming furanones or other oxidized derivatives.

    Reduction: The pyridazinone moiety can be reduced to form dihydropyridazines.

    Substitution: The isoxazole ring can participate in nucleophilic substitution reactions, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO₄) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) can be employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of furanones or carboxylic acids.

    Reduction: Formation of dihydropyridazines.

    Substitution: Formation of substituted isoxazoles with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 5-(furan-2-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)isoxazole-3-carboxamide can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential bioactivity. The presence of multiple heterocyclic rings suggests it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. The isoxazole and pyridazinone rings are known pharmacophores, which means they can be key components in drugs that target specific enzymes or receptors.

Industry

In the industrial sector, this compound might be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(furan-2-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)isoxazole-3-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The isoxazole ring could act as a bioisostere for carboxylic acids, while the pyridazinone moiety might interact with nucleotide-binding sites.

Comparison with Similar Compounds

Similar Compounds

    5-(furan-2-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)isoxazole-3-carboxamide: Unique due to its combination of furan, isoxazole, and pyridazinone rings.

    5-(furan-2-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)thiazole-3-carboxamide: Similar structure but with a thiazole ring instead of an isoxazole ring.

    5-(furan-2-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)pyrazole-3-carboxamide: Contains a pyrazole ring instead of an isoxazole ring.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

5-(furan-2-yl)-N-[2-(6-oxopyridazin-1-yl)ethyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O4/c19-13-4-1-5-16-18(13)7-6-15-14(20)10-9-12(22-17-10)11-3-2-8-21-11/h1-5,8-9H,6-7H2,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHLZPVBXPNWJJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(N=C1)CCNC(=O)C2=NOC(=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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